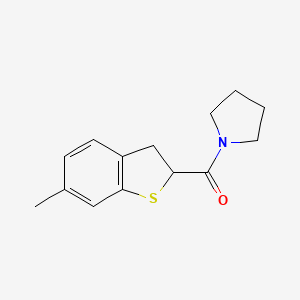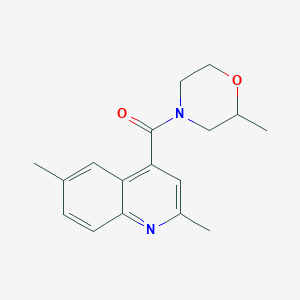![molecular formula C16H19N3O2 B7492267 [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)
[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone is a chemical compound that has gained immense attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as ERK inhibitor VIII and is commonly used as a tool compound in the study of various biological processes.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone involves the inhibition of the ERK signaling pathway. ERK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes. The inhibition of ERK by [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone leads to the suppression of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone in lab experiments is its potent inhibitory effect on the ERK signaling pathway. This compound can be used to study the role of ERK in various biological processes and has the potential to be used as a therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using this compound is its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone. One of the areas of interest is the development of more potent and selective inhibitors of the ERK signaling pathway. Additionally, further studies are needed to determine the safety and efficacy of this compound for use as a therapeutic agent. Other future directions include the study of the role of ERK in various diseases and the development of new treatments based on the inhibition of this pathway.
Synthesis Methods
The synthesis of [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone is a complex process that involves several steps. The initial step involves the condensation of 4-ethoxybenzaldehyde and pyrrolidine in the presence of an acid catalyst to form 2-(4-ethoxyphenyl)pyrrolidine. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a base to form [2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone.
Scientific Research Applications
[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone has several potential applications in scientific research. One of the most significant applications is in the study of the extracellular signal-regulated kinase (ERK) signaling pathway. This compound is a potent inhibitor of ERK and has been used to study the role of ERK in various biological processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-14-7-5-13(6-8-14)15-4-3-10-19(15)16(20)18-11-9-17-12-18/h5-9,11-12,15H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYVNLGUPVDKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
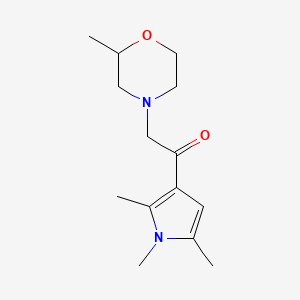
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
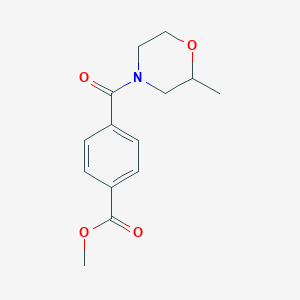
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
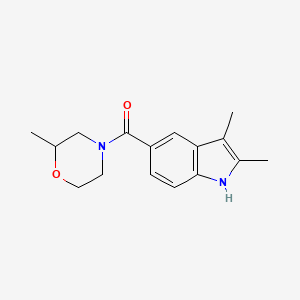
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)

